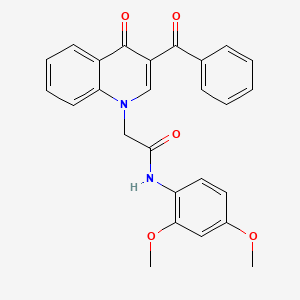
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide is an organic compound that combines the structural motifs of benzoyl, oxoquinoline, and dimethoxyphenyl acetamide. This compound is of significant interest due to its multifaceted applications in various scientific disciplines, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is:
Starting Material: : An appropriately substituted aniline derivative is used as the starting material.
Step 1: : Nitration to introduce nitro groups.
Step 2: : Reduction of nitro groups to amines.
Step 3: : Acylation to form intermediate benzoyl derivatives.
Step 4: : Cyclization reactions to form the oxoquinoline ring.
Step 5: : Finally, coupling with 2,4-dimethoxyphenyl acetic acid under specific conditions to obtain the target compound.
Industrial Production Methods
The industrial production would typically involve optimized versions of the above steps, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reagents would be selected to maximize yield and purity, while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, where specific functional groups are targeted and modified.
Reduction: : Potential reduction of certain carbonyl groups within the molecule.
Substitution: : Various substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Reagents like sodium borohydride (NaBH₄) or hydrogenation catalysts can be used.
Substitution: : Typical reagents are halogens and halogenating agents, under conditions that promote electrophilic substitution.
Major Products
Depending on the type of reaction, the major products can include modified quinoline derivatives, reduced amides, or various substituted aromatics.
Scientific Research Applications
Chemistry
Used as a starting material or intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical research.
Biology
Investigated for potential bioactive properties, including antimicrobial, antiviral, and antitumor activities.
Medicine
Studied for its potential use in developing therapeutic agents, especially in targeting specific biological pathways.
Industry
Applied in the production of specialty chemicals and materials, leveraging its unique structural properties.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets. For example:
Enzymes: : Inhibits or modifies the activity of enzymes involved in crucial biological pathways.
Receptors: : Binds to cellular receptors, modulating their activity.
Comparison with Similar Compounds
Compared to other oxoquinoline derivatives, 2-(3-benzoyl-4-oxoquinolin-1(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to the presence of the benzoyl and dimethoxyphenyl groups, which confer unique properties.
Similar Compounds
Quinoline Derivatives: : Often possess bioactive properties but may lack the specific activity spectrum.
Benzoyl Compounds: : Known for their role in pharmaceuticals but might not have the same multi-faceted applications.
Dimethoxyphenyl Derivatives: : Widely used in chemical synthesis but without the combined structural complexity.
There you go! That's a deep dive into the intriguing world of this compound. Any other chemical curiosities on your mind?
Properties
IUPAC Name |
2-(3-benzoyl-4-oxoquinolin-1-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-32-18-12-13-21(23(14-18)33-2)27-24(29)16-28-15-20(25(30)17-8-4-3-5-9-17)26(31)19-10-6-7-11-22(19)28/h3-15H,16H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCQKRJSSGMCFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2374808.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2374810.png)
![8-(3-Chlorophenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2374811.png)
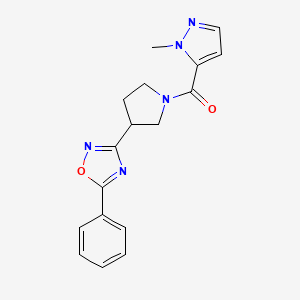
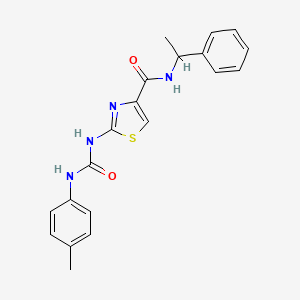
![N-[3-(2-quinoxalinyl)phenyl]methanesulfonamide](/img/structure/B2374814.png)
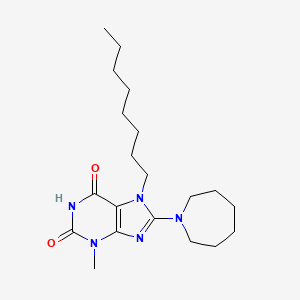
![2-Chloro-N-[3-(4,6-dimethoxy-1H-indol-2-yl)propyl]acetamide](/img/structure/B2374819.png)
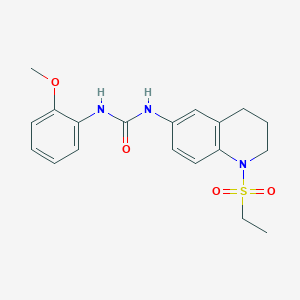
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2374822.png)
![diethyl 2-(4-acetylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374823.png)

![4-(4-ethylpiperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2374830.png)
![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2374831.png)
